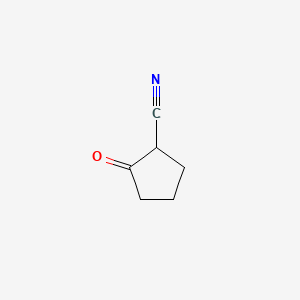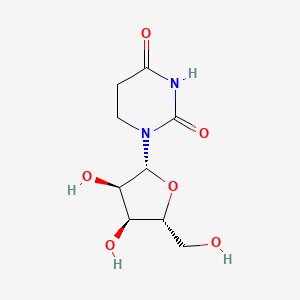
2-Oxocyclopentanecarbonitrile
Vue d'ensemble
Description
2-Oxocyclopentanecarbonitrile is a chemical compound with the empirical formula C6H7NO12. It has a molecular weight of 109.1312.
Molecular Structure Analysis
The molecular structure of 2-Oxocyclopentanecarbonitrile is represented by the SMILES string O=C1CCCC1C#N1. This indicates that the compound contains a cyclopentane ring with a carbonyl (C=O) and a nitrile (C#N) group4.
Physical And Chemical Properties Analysis
2-Oxocyclopentanecarbonitrile is a solid compound1. It has a density of 1.1±0.1 g/cm3 and a molecular weight of 109.138. However, information on its melting point, boiling point, and flash point is not currently available8.
Applications De Recherche Scientifique
Anticancer Agent Effects
One significant application of 2-Oxocyclopentanecarbonitrile derivatives is in the realm of anticancer drugs. For instance, oxaliplatin, a derivative, is known for its role in treating advanced colorectal cancer. A study by Grolleau et al. (2001) explored its neurotoxic effects on neuronal voltage-gated sodium channels, revealing how it alters the electrophysiological properties of neurons, affecting the amplitude of the voltage-gated sodium current (Grolleau et al., 2001).
Novel Polycyclic Aromatic Molecules
2-Oxocyclopentanecarbonitrile is also central to the discovery of new polycyclic aromatic molecules, as noted by Xiao et al. (2015). This research highlighted a novel molecule, 1-oxo-1H-phenalene-2,3-dicarbonitrile, initially misidentified, which exhibits unique reactivity and has applications in fluorescent sensing and medicinal chemistry (Xiao et al., 2015).
OXT-A Biosynthesis
In the biosynthesis of Oxetanocin A (OXT-A), a potent antitumor, antiviral, and antibacterial compound, 2-Oxocyclopentanecarbonitrile derivatives play a crucial role. Bridwell-Rabb et al. (2017) demonstrated the involvement of a B12-dependent radical SAM enzyme in this biosynthesis process (Bridwell-Rabb et al., 2017).
Pyrazoloquinazoline Derivatives Synthesis
Kovacs et al. (2015) explored the synthesis of new Pyrazolo[1,5-α]quinazoline derivatives, utilizing 2-oxocyclopentanecarbonitrile in their study. This research is pivotal in developing novel heterocyclic scaffolds for further functionalization in pharmaceutical applications (Kovacs et al., 2015).
Photostable Photosensitizer Development
In the development of photostable photosensitizers, derivatives of 2-Oxocyclopentanecarbonitrile are instrumental. Yogo et al. (2005) described a novel photosensitizer scaffold based on BODIPY chromophore, which shows high photostability and is insensitive to solvent environment, making it a promising candidate for photodynamic therapy and other applications (Yogo et al., 2005).
Bioconversion to 2-Oxobutyrate
2-Oxocyclopentanecarbonitrile and its derivatives are also used in bioconversion processes. Zhang et al. (2012) demonstrated the efficient bioconversion of L-threonine to 2-oxobutyrate using whole cells of Pseudomonas stutzeri, indicating its potential in biotechnological and chemical industries (Zhang et al., 2012).
Safety And Hazards
2-Oxocyclopentanecarbonitrile is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed19. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing8.
Orientations Futures
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.
Propriétés
IUPAC Name |
2-oxocyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQSLPLJDKUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875655 | |
| Record name | Cyclopentanecarbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclopentanecarbonitrile | |
CAS RN |
2941-29-9 | |
| Record name | 2-Oxocyclopentanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanecarbonitrile, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2941-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146861 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanecarbonitrile, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclopentane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















